4-Cyclopropyl-1-fluoro-2-nitrobenzene

Beschreibung

BenchChem offers high-quality 4-Cyclopropyl-1-fluoro-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-1-fluoro-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-cyclopropyl-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-8-4-3-7(6-1-2-6)5-9(8)11(12)13/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFIOLOCINEBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719269 | |

| Record name | 4-Cyclopropyl-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769159-85-5 | |

| Record name | 4-Cyclopropyl-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropyl-1-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropyl-1-fluoro-2-nitrobenzene is a substituted aromatic hydrocarbon of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a cyclopropyl group, a fluorine atom, and a nitro group on a benzene ring, imparts a distinct set of physicochemical properties that make it a valuable building block in the synthesis of novel compounds. The interplay of the electron-withdrawing nitro group, the versatile fluorine atom, and the sterically influential cyclopropyl moiety governs its reactivity, solubility, and metabolic stability, rendering it a crucial intermediate in the development of new therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Cyclopropyl-1-fluoro-2-nitrobenzene (CAS No. 2366994-53-6). It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge required for its effective handling, application, and further investigation. The information presented herein is a synthesis of available data, and where experimental values are not publicly available, scientifically grounded predictions and analogies to structurally similar compounds are provided to offer a holistic understanding.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of any compound is a thorough characterization of its molecular structure.

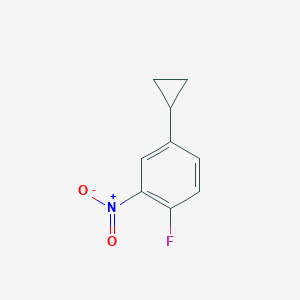

Molecular Structure of 4-Cyclopropyl-1-fluoro-2-nitrobenzene

Caption: Molecular structure of 4-Cyclopropyl-1-fluoro-2-nitrobenzene.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 4-Cyclopropyl-1-fluoro-2-nitrobenzene |

| CAS Number | 2366994-53-6[1] |

| Molecular Formula | C₉H₈FNO₂[1] |

| Molecular Weight | 181.16 g/mol [1][2] |

| SMILES | O=[O-][1] |

Physicochemical Properties

The physicochemical properties of a molecule are paramount in determining its behavior in both chemical and biological systems. While experimental data for 4-Cyclopropyl-1-fluoro-2-nitrobenzene is not extensively available in the public domain, a combination of data from suppliers and computational predictions provides valuable insights.

Table of Physicochemical Properties:

| Property | Value | Source | Notes |

| Melting Point | Not available | - | Expected to be a low-melting solid or a liquid at room temperature based on related structures. |

| Boiling Point | Not available | - | Predicted to be above 200°C at atmospheric pressure. |

| Solubility | Not available | - | Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| Topological Polar Surface Area (TPSA) | 43.14 Ų | ChemScene (Computed for isomer)[2] | This value, for the isomer 4-Cyclopropyl-2-fluoro-1-nitrobenzene, suggests moderate cell permeability. |

| LogP (Octanol-Water Partition Coefficient) | 2.6113 | ChemScene (Computed for isomer)[2] | This predicted value for the isomer indicates a moderate level of lipophilicity, which is often a key factor in drug absorption and distribution. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and any aliphatic protons. The aromatic region would likely display complex splitting patterns due to the coupling between protons and the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Cyclopropyl-1-fluoro-2-nitrobenzene is expected to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively. These are typically strong and sharp peaks.

-

C-F stretching: ~1250-1100 cm⁻¹

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹

Mass Spectrometry (MS)

In a mass spectrum, 4-Cyclopropyl-1-fluoro-2-nitrobenzene would be expected to show a molecular ion peak (M⁺) at m/z 181.16. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30)[3]. The presence of the cyclopropyl group may also lead to characteristic fragmentation pathways.

Chemical Reactivity and Synthesis

The reactivity of 4-Cyclopropyl-1-fluoro-2-nitrobenzene is largely dictated by its functional groups. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the position ortho and para to the nitro group. The fluorine atom is a good leaving group in such reactions.

A plausible synthetic route to 4-Cyclopropyl-1-fluoro-2-nitrobenzene would involve the nitration of a cyclopropyl-substituted fluorobenzene precursor.

General Synthetic Workflow:

Caption: A general workflow for the synthesis of 4-Cyclopropyl-1-fluoro-2-nitrobenzene.

Safety and Handling

Based on the available GHS hazard statements for 4-Cyclopropyl-1-fluoro-2-nitrobenzene (H302, H315, H319, H335), and by analogy with other fluoronitrobenzene compounds, the following safety precautions are recommended.

GHS Hazard Information:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors or dust.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4-Cyclopropyl-1-fluoro-2-nitrobenzene is a compound with significant potential in synthetic chemistry, particularly in the fields of drug discovery and materials science. While a comprehensive set of experimentally determined physicochemical data is not yet publicly available, this guide provides a foundational understanding based on its known identifiers, predicted properties, and analogies to structurally similar molecules. Researchers and scientists working with this compound should exercise appropriate caution, adhering to the safety guidelines outlined. Further experimental characterization of its properties will undoubtedly enhance its utility and application in various scientific endeavors.

References

-

PubChem. 1-Fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]

-

MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

-

PubChem. 4-Chloro-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]

-

YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

Sources

solubility of 4-Cyclopropyl-1-fluoro-2-nitrobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Cyclopropyl-1-fluoro-2-nitrobenzene in Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Cyclopropyl-1-fluoro-2-nitrobenzene, a compound of interest in synthetic and medicinal chemistry. In the absence of extensive empirical solubility data in peer-reviewed literature, this document establishes a predictive framework based on first principles of physical organic chemistry and outlines robust, field-proven methodologies for its experimental determination. We will delve into the molecular architecture of the target compound, analyzing the individual and collective contributions of its functional groups—the cyclopropyl ring, the fluorine atom, and the nitro group—to its overall physicochemical profile. This guide is structured to empower researchers with the foundational knowledge and practical protocols necessary to confidently utilize 4-Cyclopropyl-1-fluoro-2-nitrobenzene in various solvent systems, ensuring both experimental success and operational safety.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "similia similibus solvuntur" or "like dissolves like" serves as a fundamental guideline. The overall polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent dictate the extent of dissolution.

Molecular Structure and Physicochemical Drivers

4-Cyclopropyl-1-fluoro-2-nitrobenzene (C₉H₈FNO₂) is a substituted aromatic compound with a molecular weight of 181.16 g/mol . Its solubility profile is a composite of the effects of its constituent functional groups:

-

Benzene Ring: The aromatic ring itself is nonpolar and hydrophobic, favoring interactions with other nonpolar molecules through π-π stacking and van der Waals forces.

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. The significant dipole moment of the nitro group increases the overall polarity of the molecule and can participate in dipole-dipole interactions. However, it is a poor hydrogen bond acceptor and does not possess hydrogen bond donating capabilities. The presence of a nitro group generally decreases solubility in nonpolar solvents and can increase solubility in polar aprotic solvents.

-

Fluorine Atom (-F): As the most electronegative element, fluorine is a potent electron-withdrawing group via the inductive effect. However, due to its small size and low polarizability, it has a relatively modest impact on overall molecular polarity compared to the nitro group. Its presence can subtly alter the electronic distribution of the benzene ring.

-

Cyclopropyl Group (-C₃H₅): This small, strained aliphatic ring is predominantly nonpolar and lipophilic. The unique electronic nature of the cyclopropyl group, with its "bent" bonds possessing some π-character, can lead to complex interactions.[1] In general, the addition of this alkyl group will increase the compound's affinity for nonpolar, organic solvents and decrease its solubility in polar, aqueous media.[2]

Qualitative Solubility Prediction

Based on the analysis of its functional groups, we can formulate a qualitative prediction of the solubility of 4-Cyclopropyl-1-fluoro-2-nitrobenzene in various classes of organic solvents.

Table 1: Predicted Qualitative Solubility of 4-Cyclopropyl-1-fluoro-2-nitrobenzene

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Low to Moderate | The nonpolar cyclopropyl group and benzene ring will favor these solvents, but the highly polar nitro group will significantly counteract this, limiting solubility. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents can effectively solvate the polar nitro group through dipole-dipole interactions without being hindered by strong hydrogen bonding networks. The nonpolar parts of the molecule are also readily accommodated. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The ability of these solvents to hydrogen bond with the nitro group is limited. While some dipole-dipole interactions are possible, the overall interaction may not be strong enough to overcome the solute's crystal lattice energy and the solvent's own hydrogen bonding network. |

| Aqueous | Water | Very Low / Insoluble | The molecule lacks significant hydrogen bond donating or accepting sites to effectively interact with water. The large hydrophobic surface area of the cyclopropyl-benzene moiety will lead to poor aqueous solubility. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The following section details a robust and self-validating protocol for determining the equilibrium solubility of 4-Cyclopropyl-1-fluoro-2-nitrobenzene.

Recommended Protocol: Isothermal Equilibrium Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a solid compound in a solvent. It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

4-Cyclopropyl-1-fluoro-2-nitrobenzene (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-Cyclopropyl-1-fluoro-2-nitrobenzene to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To avoid aspirating any solid particles, immediately attach a syringe filter and dispense the saturated solution into a pre-weighed, tared vial.

-

Quantification (Gravimetric Method):

-

Record the exact mass of the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Once the solvent is fully evaporated and a constant mass is achieved, record the mass of the remaining solid solute.

-

Calculate the solubility in terms of g/100g of solvent or other desired units.

-

-

Quantification (Instrumental Analysis - e.g., HPLC):

-

Accurately dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by HPLC-UV or UV-Vis spectrophotometry.

-

Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Self-Validation and Trustworthiness:

-

Mass Balance: The use of excess solid ensures that the solution is truly saturated.

-

Time to Equilibrium: Running parallel experiments and sampling at different time points (e.g., 12, 24, 48 hours) can confirm that the measured solubility is not changing, indicating equilibrium has been reached.

-

Temperature Control: Maintaining a constant and accurately measured temperature is critical, as solubility is highly temperature-dependent.

-

Analytical Method Validation: The chosen analytical method (e.g., HPLC) should be validated for linearity, accuracy, and precision.

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide provides a robust framework for understanding and determining the . By combining a theoretical analysis of its molecular structure with a detailed, practical experimental protocol, researchers can effectively predict and quantify its solubility behavior. This knowledge is paramount for optimizing reaction conditions, developing purification strategies, and advancing the use of this compound in pharmaceutical and chemical research. The principles and methodologies outlined herein are designed to ensure scientific integrity, experimental reproducibility, and user safety.

References

-

StackExchange. How does the cyclopropyl group influence conjugation and aromaticity?. [Link]

-

PubChem. 4-Fluoronitrobenzene. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

-

LibreTexts Chemistry. Substitution Reactions of Benzene Derivatives. [Link]

-

Raffles University. Benzene and its derivatives. [Link]

-

ACS Publications. Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 4-Cyclopropyl-1-fluoro-2-nitrobenzene

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 4-Cyclopropyl-1-fluoro-2-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable, field-proven methodologies for stability assessment.

Introduction: Chemical Profile and Inferred Reactivity

4-Cyclopropyl-1-fluoro-2-nitrobenzene is a substituted nitroaromatic compound with the molecular formula C₉H₈FNO₂.[1] Its structure comprises a benzene ring functionalized with a cyclopropyl group, a fluorine atom, and a nitro group. This unique combination of substituents dictates its chemical reactivity and, consequently, its stability profile.

-

Nitroaromatic Core : The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[2] This is a critical consideration for stability, as the fluorine atom is a good leaving group in such reactions.[3]

-

Fluorine Substituent : The fluorine atom's high electronegativity further enhances the electrophilicity of the carbon to which it is attached, making it susceptible to nucleophilic attack.

-

Cyclopropyl Group : The cyclopropyl group is a unique substituent that can exhibit some characteristics of a double bond, including the ability to stabilize adjacent positive charges through hyperconjugation.[4] However, its ability to transmit conjugative effects through the ring in the ground state is limited.[5] The strained ring system can also be a site of metabolic oxidation in biological systems.[6]

Given these features, the primary stability concerns for 4-Cyclopropyl-1-fluoro-2-nitrobenzene revolve around its susceptibility to nucleophilic substitution, photodegradation, and thermal decomposition.

Intrinsic Stability and Potential Degradation Pathways

While specific degradation studies on 4-Cyclopropyl-1-fluoro-2-nitrobenzene are not extensively published, we can infer likely degradation pathways based on the known chemistry of related fluoronitrobenzene and nitroaromatic compounds.[2][7]

Potential Degradation Mechanisms:

-

Hydrolysis : Under basic or strongly acidic conditions, the fluorine atom can be displaced by a hydroxide ion via a nucleophilic aromatic substitution mechanism to form 4-cyclopropyl-2-nitrophenol. The rate of this reaction is expected to increase with temperature and pH.

-

Photodegradation : Nitroaromatic compounds are known to be photosensitive.[8] UV or visible light exposure can promote the formation of excited states, leading to complex degradation pathways, including reduction of the nitro group or reactions involving the cyclopropyl ring.

-

Thermal Decomposition : Nitroaromatic compounds can be thermally labile, undergoing exothermic decomposition at elevated temperatures.[9] Decomposition can be complex, often involving the release of nitrogen oxides (NOx) and other hazardous gases.

-

Oxidative Degradation : While the electron-deficient ring is somewhat resistant to oxidation, the cyclopropyl group and the benzylic position could be susceptible to strong oxidizing agents.

The following diagram illustrates the most probable primary degradation pathway under hydrolytic stress.

Caption: Workflow for a forced degradation study of 4-Cyclopropyl-1-fluoro-2-nitrobenzene.

Step-by-Step Methodology:

-

Preparation of Stock Solution : Prepare a stock solution of 4-Cyclopropyl-1-fluoro-2-nitrobenzene in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions :

-

Acidic Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Basic Hydrolysis : Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation : Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation : Expose the solid compound and the solution to dry heat (e.g., 80°C) for a specified period.

-

Photostability : Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [10]A control sample should be protected from light.

-

-

Sample Analysis :

-

Analyze all stressed samples, along with a non-stressed control, using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard choice. [11]Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for the identification of degradation products. [12] * The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are formed at detectable levels without being overly complex.

-

-

Method Development and Validation :

-

Develop an HPLC method that can separate the parent compound from all observed degradation products (a "stability-indicating" method). This typically involves optimizing the mobile phase composition, column type, and gradient.

-

Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

-

-

Characterization of Degradants :

-

If significant degradation products are observed, they should be identified. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine elemental composition.

-

For definitive structural elucidation, preparative HPLC can be used to isolate the degradants, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Conclusion

4-Cyclopropyl-1-fluoro-2-nitrobenzene is a valuable research chemical whose stability is governed by its activated aromatic system. While inherently stable under recommended storage conditions—cool, dry, and protected from light and incompatible materials—it is susceptible to degradation via hydrolysis, photolysis, and thermal stress. The provided forced degradation protocol offers a robust framework for researchers to systematically evaluate its stability, identify potential degradation products, and develop validated analytical methods. This empirical approach is indispensable for ensuring the quality, safety, and efficacy of this compound in its intended applications, particularly in the rigorous context of pharmaceutical development.

References

-

Chemistry Stack Exchange. How does the cyclopropyl group influence conjugation and aromaticity? Available from: [Link]

-

Ju, KS., Parales, RE. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiol Mol Biol Rev. 2010;74(2):250-272. Available from: [Link]

-

Wikipedia. 4-Fluoronitrobenzene. Available from: [Link]

-

Singh, S., Kumar, V., et al. Forced degradation studies. MedCrave online. 2016;3(6):387‒390. Available from: [Link]

-

Journal of the American Chemical Society. Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

-

ResearchGate. Thermal Decomposition of Aliphatic Nitro-compounds. Available from: [Link]

-

ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. Available from: [Link]

-

National Center for Biotechnology Information. Exposure Data - Some nitrobenzenes and other industrial chemicals. Available from: [Link]

-

MedCrave online. Forced Degradation Studies. Available from: [Link]

-

Magnaflux EU. Shelf Life. Available from: [Link]

-

Ayub, R., Papadakis, R., et al. Cyclopropyl Group: An Excited-State Aromaticity Indicator? Chemistry. 2017;23(55):13684-13695. Available from: [Link]

-

Breceni, A., et al. Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules. 2024;29(7):1487. Available from: [Link]

-

Wikipedia. Cyclopropyl group. Available from: [Link]

-

Patolia, VN. An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. 2020. Available from: [Link]

-

Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

-

PubChem. 1-Fluoro-2-nitrobenzene. Available from: [Link]

-

PubChem. 1-fluoro-4-nitrobenzene. Available from: [Link]

-

Chemsrc. 1-Cyclopropyl-2-fluoro-4-nitrobenzene | CAS#:2366994-63-8. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. researchgate.net [researchgate.net]

- 10. medcraveonline.com [medcraveonline.com]

- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

synthesis of 4-cyclopropyl-2-fluoroaniline from 4-Cyclopropyl-1-fluoro-2-nitrobenzene

An Application Note for the Synthesis of 4-Cyclopropyl-2-fluoroaniline from 4-Cyclopropyl-1-fluoro-2-nitrobenzene

Abstract

This comprehensive application note provides detailed protocols for the synthesis of 4-cyclopropyl-2-fluoroaniline, a critical building block in modern drug discovery and agrochemical development.[1][2] The primary focus is the chemical reduction of the precursor, 4-cyclopropyl-1-fluoro-2-nitrobenzene. We present two robust and field-proven methodologies: catalytic hydrogenation using palladium on carbon (Pd/C) and a metal-mediated reduction using iron powder. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step protocols, safety considerations, and analytical monitoring techniques to ensure reproducible and high-yield synthesis.

Introduction and Strategic Importance

4-Cyclopropyl-2-fluoroaniline is a highly valuable substituted aniline derivative. The unique combination of a cyclopropyl group, which can enhance metabolic stability and binding affinity, and a fluoroaniline scaffold makes it a sought-after intermediate in the synthesis of complex bioactive molecules.[3][4] The most direct and industrially scalable route to this compound is through the reduction of its corresponding nitroarene, 4-cyclopropyl-1-fluoro-2-nitrobenzene.[5]

The reduction of an aromatic nitro group is a fundamental transformation in organic chemistry, yet its execution requires careful consideration of chemoselectivity, safety, and scalability.[6] While numerous reagents can effect this conversion, this note will focus on two of the most reliable and widely adopted methods:

-

Catalytic Hydrogenation: Often considered the method of choice due to its high efficiency, clean reaction profile, and environmentally benign nature (water being the primary byproduct).[7][8]

-

Iron-Mediated Reduction: A classic, cost-effective, and exceptionally robust method that utilizes inexpensive iron powder and is tolerant of a wide array of functional groups that might be sensitive to catalytic hydrogenation.[2][9]

This document serves as a practical guide, grounding each procedural step in established chemical principles to empower researchers to achieve consistent and optimal results.

Reaction Pathway and Mechanism

The conversion of 4-cyclopropyl-1-fluoro-2-nitrobenzene to 4-cyclopropyl-2-fluoroaniline is a six-electron reduction process.

Overall Transformation:

Figure 1: General scheme for the reduction of 4-cyclopropyl-1-fluoro-2-nitrobenzene.

Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation over a metal surface like palladium is a heterogeneous process. The mechanism involves the following key steps:

-

Adsorption: Both hydrogen gas (H₂) and the nitroarene substrate adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: The H-H bond is cleaved, and individual hydrogen atoms bind to the catalyst surface.

-

Stepwise Reduction: The nitro group is sequentially reduced by the surface-bound hydrogen atoms, likely proceeding through nitroso and hydroxylamine intermediates. These intermediates are highly reactive and are typically not isolated under these conditions.[10]

-

Desorption: Once the reduction is complete, the final aniline product desorbs from the catalyst surface, freeing the active site for the next cycle.

Mechanism of Iron-Mediated Reduction

The reduction of a nitro group using a metal like iron in a protic solvent is a classic example of a dissolving metal reduction. The generally accepted mechanism proceeds via a series of single-electron transfers (SET) from the metal surface.[9]

-

Electron Transfer: Iron metal (Fe⁰) donates an electron to the nitro group, forming a radical anion.

-

Protonation: The radical anion is protonated by the solvent or an acid source (e.g., H₂O from the solvent mixture, or H⁺ from NH₄Cl).

-

Repetitive Cycle: This sequence of single-electron transfer followed by protonation repeats until the amine oxidation state is reached, consuming a total of six electrons and six protons. The iron is oxidized to iron oxides (e.g., Fe₂O₃, Fe₃O₄).[2][9]

Materials, Reagents, and Safety

Reagent and Material Properties

| Compound Name | Role | Formula | MW ( g/mol ) | CAS No. |

| 4-Cyclopropyl-1-fluoro-2-nitrobenzene | Starting Material | C₉H₈FNO₂ | 181.16 | 932700-92-0 |

| 4-Cyclopropyl-2-fluoroaniline | Product | C₉H₁₀FN | 151.18 | 20100071 (CID) |

| Palladium, 10% on Carbon | Catalyst | Pd/C | - | 7440-05-3 |

| Hydrogen (H₂) | Reducing Agent | H₂ | 2.02 | 1333-74-0 |

| Methanol (MeOH) | Solvent | CH₄O | 32.04 | 67-56-1 |

| Iron Powder (<325 mesh) | Reducing Agent | Fe | 55.85 | 7439-89-6 |

| Ammonium Chloride (NH₄Cl) | Additive | NH₄Cl | 53.49 | 12125-02-9 |

| Ethanol (EtOH) | Solvent | C₂H₆O | 46.07 | 64-17-5 |

| Ethyl Acetate (EtOAc) | Extraction Solvent | C₄H₈O₂ | 88.11 | 141-78-6 |

| Celite® (Diatomaceous Earth) | Filtration Aid | SiO₂ | 60.08 | 61790-53-2 |

Critical Safety Considerations

All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Nitroarenes: Aromatic nitro compounds, including the starting material, are toxic and readily absorbed through the skin. They are classified as harmful if swallowed or in contact with skin and may cause organ damage through prolonged exposure.[11]

-

Anilines: The product is an aniline derivative and should be handled with care, as compounds in this class are generally toxic.

-

Hydrogen Gas: Extremely flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources. Use a robust hydrogenation apparatus (e.g., Parr shaker or H-Cube).

-

Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite spontaneously upon exposure to air. Never allow the catalyst to dry completely during filtration. Always handle it as a wet slurry.

-

Iron Powder: Fine iron powder can be flammable.

-

Solvents: Methanol, ethanol, and ethyl acetate are flammable liquids. Keep away from open flames and sparks.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation

This method is preferred for its high yield and clean conversion.

Figure 2: Workflow for Catalytic Hydrogenation Protocol.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask (or appropriate hydrogenation vessel), add 4-cyclopropyl-1-fluoro-2-nitrobenzene (1.00 g, 5.52 mmol, 1.0 eq).

-

Solvent Addition: Add methanol (25 mL) to dissolve the starting material.

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (59 mg, 0.055 mmol Pd, 0.01 eq) as a wet slurry. Causality Note: Adding the catalyst under an inert atmosphere prevents potential ignition of the solvent vapors.

-

Inerting: Seal the flask and purge the system thoroughly with nitrogen or argon to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas to the flask (typically via a balloon or by connecting to a Parr hydrogenation apparatus set to 50 psi).

-

Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes) or LCMS until the starting material is fully consumed (typically 2-4 hours). The product aniline will be more polar than the starting nitroarene.

-

Workup - Catalyst Removal: Once complete, carefully purge the reaction vessel with nitrogen again to remove excess hydrogen. Filter the reaction mixture through a pad of Celite®. CRITICAL: Pre-wet the Celite pad with methanol and ensure the catalyst remains wet with solvent throughout the filtration to prevent ignition.[7]

-

Workup - Isolation: Wash the Celite pad with additional methanol (2 x 10 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-cyclopropyl-2-fluoroaniline.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.

Protocol B: Iron-Mediated Reduction

A robust and economical alternative, particularly useful for avoiding the hazards of hydrogen gas and pyrophoric catalysts.

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-cyclopropyl-1-fluoro-2-nitrobenzene (1.00 g, 5.52 mmol, 1.0 eq), iron powder (0.92 g, 16.5 mmol, 3.0 eq), and ammonium chloride (1.18 g, 22.1 mmol, 4.0 eq).[9]

-

Solvent Addition: Add a mixture of ethanol and water (e.g., 20 mL ethanol and 5 mL water). Causality Note: The water is essential for the protonation steps in the reduction mechanism and to dissolve the ammonium chloride.

-

Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is often exothermic and may become vigorous initially.[9]

-

Monitoring: Monitor the reaction by TLC or LCMS. The reaction is typically complete within 1-3 hours.

-

Workup - Filtration: After completion, cool the reaction mixture to room temperature. Filter the hot mixture through a pad of Celite® to remove the iron powder and iron oxides. Expertise Note: Filtering while hot can prevent the product from crashing out and improve recovery.

-

Workup - Extraction: Rinse the flask and the filter cake with ethanol or ethyl acetate. Transfer the filtrate to a separatory funnel. If ethanol was used, much of it should be removed via rotary evaporation first. Add ethyl acetate (50 mL) and water (50 mL).

-

Workup - Washing: Separate the layers. Wash the organic layer with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify by flash column chromatography as needed.

Results: Expected Outcomes and Characterization

| Method | Typical Yield | Purity (Crude) | Advantages | Disadvantages |

| Catalytic Hydrogenation | >95% | >95% | High yield, clean, minimal waste | H₂ gas hazard, pyrophoric catalyst, catalyst cost |

| Iron-Mediated Reduction | 85-95% | >90% | Inexpensive, robust, safer reagents | Large amount of solid waste, requires heating |

Analytical Characterization: The identity and purity of the synthesized 4-cyclopropyl-2-fluoroaniline should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons, the NH₂ protons (a broad singlet), and the cyclopropyl protons.

-

¹³C NMR: Will show the correct number of carbon signals corresponding to the structure.

-

¹⁹F NMR: A singlet or multiplet confirming the presence of the fluorine atom.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the expected mass (152.09 m/z).

-

TLC/LCMS: Used for reaction monitoring and final purity assessment.[12]

Conclusion and Field Insights

Both catalytic hydrogenation and iron-mediated reduction are highly effective methods for the synthesis of 4-cyclopropyl-2-fluoroaniline from its nitro precursor. The choice between them often depends on the available equipment, safety infrastructure, and cost considerations. For large-scale synthesis, catalytic hydrogenation is often preferred for its efficiency and atom economy, provided that appropriate safety measures for handling hydrogen and pyrophoric catalysts are in place.[13] The iron-based method remains a valuable, accessible, and reliable alternative for laboratory-scale synthesis. This guide provides the necessary detail to empower researchers to confidently perform this crucial transformation, enabling the advancement of programs in drug discovery and development.

References

-

Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyclopropyl-2-fluoroaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

- Google Patents. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7. Retrieved from [Link]

-

ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.

-

ResearchGate. (n.d.). The reduction reaction of 1-fluoro 2-nitrobenzene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

-

ResearchGate. (n.d.). Iron‐catalyzed transfer hydrogenation of nitroarenes to N‐heterocycles. Retrieved from [Link]

-

Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). Process for the catalytic hydrogenation of nitrobenzene.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 3. 4-Cyclopropyl-2-fluoroaniline | C9H10FN | CID 20100071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. chemscene.com [chemscene.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mt.com [mt.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]

Technical Support Center: Purification of Crude 4-Cyclopropyl-1-fluoro-2-nitrobenzene

Welcome to the technical support center for the purification of crude 4-Cyclopropyl-1-fluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during the purification process.

Understanding the Compound and Potential Challenges

4-Cyclopropyl-1-fluoro-2-nitrobenzene is a key intermediate in the synthesis of various pharmaceutical agents. Its purity is paramount for the success of subsequent reactions. The crude product, however, can be contaminated with various impurities arising from the synthetic route. Common challenges in its purification include the removal of structurally similar isomers, unreacted starting materials, and by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Cyclopropyl-1-fluoro-2-nitrobenzene?

A1: The impurity profile of your crude product will largely depend on the synthetic method employed. However, some common impurities to anticipate include:

-

Starting Materials: Unreacted precursors used in the synthesis.

-

Isomeric By-products: Regioisomers formed during the nitration or other substitution reactions.

-

Over-nitrated or Under-nitrated Species: Compounds with more than one nitro group or lacking a nitro group.

-

Solvent Residues: Residual solvents from the reaction and initial work-up.

Q2: My crude product is a dark, oily substance. Is this normal, and how can I handle it?

A2: A dark, oily appearance is not uncommon for crude nitroaromatic compounds due to the presence of colored impurities and by-products. The first step is to attempt to solidify the material. This can sometimes be achieved by trituration with a non-polar solvent like hexanes or pentane. If the product remains an oil, purification by column chromatography or distillation will be necessary.

Q3: I am seeing poor separation between my desired product and an impurity on my TLC plate. What can I do?

A3: Poor separation on a Thin Layer Chromatography (TLC) plate indicates that the chosen solvent system is not optimal. You can improve separation by:

-

Adjusting Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. Small, incremental changes can have a significant impact on resolution.

-

Trying Different Solvent Systems: If adjusting the polarity of your current system doesn't work, switch to a different solvent combination. For example, if you are using ethyl acetate/hexanes, you might try dichloromethane/hexanes or toluene/ethyl acetate.

-

Using Additives: In some cases, adding a small amount of a third solvent, like a few drops of acetic acid or triethylamine (depending on the nature of your compound and impurities), can improve separation.

Troubleshooting Purification Protocols

Problem 1: Low Purity After Recrystallization

Symptom: The melting point of the recrystallized product is broad, or analytical data (e.g., NMR, GC-MS) shows the presence of significant impurities.

Cause: The chosen recrystallization solvent may not be ideal, or the impurities may have very similar solubility profiles to the desired product.

Solution Workflow:

Caption: Troubleshooting workflow for low purity after recrystallization.

Step-by-Step Recrystallization Protocol:

-

Solvent Screening:

-

Place a small amount of your crude product into several test tubes.

-

Add a small amount of a different solvent to each test tube (e.g., ethanol, isopropanol, toluene, hexanes, ethyl acetate).

-

Observe the solubility at room temperature. A good single solvent for recrystallization will dissolve the compound when hot but not when cold.

-

For a solvent pair, find one solvent in which the compound is highly soluble and another in which it is poorly soluble.

-

-

Recrystallization Procedure:

-

Dissolve the crude product in the minimum amount of the hot solvent (or the soluble solvent of a pair).

-

If using a solvent pair, add the insoluble solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the soluble solvent to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature.

-

Cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals thoroughly.

-

Problem 2: Product Co-elutes with Impurities During Column Chromatography

Symptom: Fractions collected from column chromatography contain both the desired product and one or more impurities.

Cause: The polarity of the eluent is too high, or the stationary phase (silica gel) is not providing adequate separation.

Solution Workflow:

Caption: Troubleshooting workflow for co-elution in column chromatography.

Detailed Column Chromatography Protocol:

A general procedure for purifying a related compound, 1-Fluoro-4-[(E)-2-nitrovinyl]benzene, by column chromatography involves using a petroleum ether and ethyl acetate solvent system.[1] This can be adapted for 4-Cyclopropyl-1-fluoro-2-nitrobenzene.

-

TLC Optimization:

-

Experiment with different solvent systems on TLC to achieve a good separation between your product and impurities. Aim for a retention factor (Rf) of around 0.3 for your product and a difference in Rf (ΔRf) of at least 0.2 between the product and the closest impurity.

-

-

Column Packing:

-

Choose an appropriate size column based on the amount of crude material. A general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude product.

-

Pack the column with silica gel as a slurry in the initial, least polar eluent.

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of the eluent or a more polar solvent.

-

Alternatively, for better resolution, "dry load" your sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

-

-

Elution:

-

Start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity (e.g., by slowly increasing the percentage of ethyl acetate). This is known as a gradient elution.

-

Collect fractions and monitor their composition by TLC.

-

-

Fraction Analysis and Product Isolation:

-

Combine the fractions that contain the pure product.

-

Evaporate the solvent under reduced pressure to obtain the purified 4-Cyclopropyl-1-fluoro-2-nitrobenzene.

-

Problem 3: Product Decomposition During Distillation

Symptom: The distilled product is dark and shows signs of degradation, or the yield is very low.

Cause: Nitroaromatic compounds can be thermally labile. Distillation at atmospheric pressure may lead to decomposition.

Solution:

-

Vacuum Distillation: Perform the distillation under reduced pressure. This will lower the boiling point of the compound and minimize thermal decomposition. Patents for the preparation of similar fluoronitrobenzenes mention recovering the product under reduced pressure.[2]

-

Temperature Control: Use an oil bath for even heating and carefully monitor the temperature. Do not overheat the distillation flask.

-

Inert Atmosphere: While not always necessary, distilling under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative decomposition at high temperatures.

Data Summary

| Purification Method | Key Parameters to Optimize | Potential Outcome |

| Recrystallization | Solvent choice, cooling rate | High purity crystalline solid |

| Column Chromatography | Solvent system, stationary phase, loading technique | Isolation of pure product from complex mixtures |

| Distillation | Pressure (vacuum), temperature | Purification of thermally stable liquids |

References

-

Belestskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

-

Heck, R. F. (1968). Acylation, methylation, and carboxyalkylation of olefins by group VIII metal derivatives. Journal of the American Chemical Society, 90(20), 5518–5526. [Link]

- Preparation of fluoronitrobenzene. (1979).

-

1-Fluoro-4-[(E)-2-nitrovinyl]benzene. (2014). National Center for Biotechnology Information. [Link]

Sources

overcoming regioselectivity issues in the synthesis of 4-Cyclopropyl-1-fluoro-2-nitrobenzene

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-Cyclopropyl-1-fluoro-2-nitrobenzene. This valuable intermediate presents a common yet solvable hurdle: controlling the regioselectivity of nitration on a disubstituted aromatic ring. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and alternative strategies to ensure you can reliably synthesize your target compound with high purity and yield.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis, focusing on the underlying chemical principles to empower your troubleshooting efforts.

Q1: Why is achieving high regioselectivity so difficult when nitrating 4-cyclopropylfluorobenzene?

A1: The primary challenge lies in the competing directing effects of the two substituents on the starting material, 4-cyclopropylfluorobenzene, during electrophilic aromatic substitution (EAS).

-

Fluorine (-F): The fluorine atom is an ortho, para-director. Although it is deactivating overall due to its strong electron-withdrawing inductive effect (-I), its lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance (+M effect) when the electrophile (NO₂⁺) attacks the ortho or para positions.[1][2] Since the para position is blocked by the cyclopropyl group, it directs nitration to the C2 position.

-

Cyclopropyl Group: The cyclopropyl group behaves like a weak electron-donating alkyl group, making it an activating ortho, para-director.[3] It stabilizes the arenium ion intermediate via hyperconjugation and its unique electronic properties that allow for conjugation with the aromatic π-system.[4] It directs nitration to the C3 position.

Therefore, direct nitration inevitably leads to a competition between these two directing effects, often resulting in a mixture of the desired 4-Cyclopropyl-1-fluoro-2-nitrobenzene and the undesired 4-Cyclopropyl-1-fluoro-3-nitrobenzene isomer.

Q2: I performed a standard nitration with HNO₃/H₂SO₄ and got a mixture of isomers. How can I increase the yield of the desired 2-nitro product?

A2: This is the most common outcome. To favor substitution at the C2 position (ortho to fluorine), you must implement strategies that either enhance the directing effect of fluorine, diminish the effect of the cyclopropyl group, or leverage steric or kinetic factors.

Troubleshooting Strategy: Optimizing Direct Nitration

The goal is to find conditions that favor kinetic control and potentially leverage the subtle electronic and steric differences between the C2 and C3 positions.

-

Lower Reaction Temperature: Performing the nitration at lower temperatures (e.g., -10 °C to 0 °C) can increase selectivity. Lower temperatures often favor the formation of the product from the more stable transition state, potentially giving an advantage to one isomer over the other.[5]

-

Milder Nitrating Agents: The highly aggressive nature of mixed acid (HNO₃/H₂SO₄) can sometimes lead to reduced selectivity. Consider alternative, milder nitrating systems:

-

Acetyl nitrate (in situ from HNO₃ and acetic anhydride): This reagent is less aggressive and can improve regioselectivity in sensitive substrates.

-

Metal Nitrates (e.g., Cu(NO₃)₂ or Bi(NO₃)₃): Often used in conjunction with a catalyst or support, these can offer different selectivity profiles compared to mixed acid.

-

-

Shape-Selective Catalysis: Employing a solid acid catalyst, such as a zeolite (e.g., ZSM-5), can introduce shape selectivity. The constrained environment within the zeolite pores can sterically hinder the formation of one isomer while allowing the other to form, thus dramatically improving the regiochemical outcome.[3]

Comparison of Direct Nitration Conditions

| Method | Nitrating Agent | Typical Conditions | Expected Outcome | Key Advantage |

| Standard Mixed Acid | HNO₃ / H₂SO₄ | 0 - 25 °C | Mixture of 2-nitro and 3-nitro isomers | Simple, readily available reagents |

| Mild Nitration | HNO₃ / Ac₂O | 0 - 10 °C | Improved ratio of 2-nitro isomer | Reduced side reactions, better control |

| Zeolite Catalysis | Conc. HNO₃ / ZSM-5 | 70 - 90 °C | Potentially high selectivity for one isomer | Shape-selectivity can overcome electronic bias[3] |

Q3: Direct nitration still gives me an inseparable mixture. Are there more reliable, alternative synthetic routes?

A3: Absolutely. When controlling regioselectivity via EAS is problematic, the most robust solution is often to change the entire synthetic strategy. A nucleophilic aromatic substitution (SNAr) approach offers far superior regiochemical control for this target molecule.[6]

Alternative Strategy: Nucleophilic Aromatic Substitution (SNAr)

This strategy involves starting with a precursor where the nitro group is already in the correct position and then introducing the fluorine atom. The powerful electron-withdrawing effect of the nitro group strongly activates the ring for nucleophilic attack.[7]

The most effective route is:

-

Nitration of 4-cyclopropylchlorobenzene: First, nitrate 4-cyclopropylchlorobenzene. The chloro- group is also an ortho, para-director, but the regiochemical outcome is often more controllable. The primary product will be 4-cyclopropyl-1-chloro-2-nitrobenzene .

-

Halogen Exchange (Halex) Reaction: Displace the chlorine atom with fluorine using an anhydrous fluoride salt (e.g., spray-dried KF or CsF) in a polar aprotic solvent (e.g., DMSO, DMF, or Sulfolane) at elevated temperatures.[6] This SNAr reaction is highly efficient and completely regioselective, as the substitution will only occur at the carbon bearing the chlorine.

This two-step sequence circumvents the entire regioselectivity issue of the initial nitration step.

Part 2: Visualization of Synthetic Strategies

Visual workflows can clarify decision-making and reaction pathways.

Diagram 1: Troubleshooting Workflow

Caption: Decision workflow for synthesizing the target compound.

Diagram 2: Competing Direct Nitration Pathways

Caption: Direct nitration yields a mixture of isomers.

Diagram 3: Regioselective SNAr Synthesis Route

Caption: The SNAr route provides superior regiochemical control.

Part 3: Detailed Experimental Protocols

These protocols are provided as a starting point and should be adapted and optimized based on your laboratory's specific equipment and safety procedures.

Protocol 1: Optimized Direct Nitration (Kinetic Control)

This protocol aims to maximize the formation of the 2-nitro isomer by using a milder nitrating agent and low temperature.

-

Reagent Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, cool acetic anhydride (5.0 equiv.) to 0 °C in an ice-salt bath.

-

Nitrating Agent Formation: Add fuming nitric acid (1.1 equiv.) dropwise to the stirred acetic anhydride, ensuring the temperature does not exceed 10 °C. Stir the resulting solution (acetyl nitrate) for 15 minutes at 0 °C.

-

Substrate Addition: Dissolve 4-cyclopropylfluorobenzene (1.0 equiv.) in a minimal amount of acetic anhydride and add it dropwise to the acetyl nitrate solution, maintaining the internal temperature between -5 °C and 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

-

Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil will be a mixture of isomers. Purify via column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 2-nitro and 3-nitro isomers.

Protocol 2: Alternative Synthesis via SNAr (Superior Regioselectivity)

This protocol is highly recommended for achieving a pure product without challenging chromatographic separations.

Step A: Nitration of 4-Cyclopropylchlorobenzene

-

Acid Mixture: In a flask cooled to 0 °C, slowly add concentrated sulfuric acid (2.5 equiv.) to 4-cyclopropylchlorobenzene (1.0 equiv.) with stirring.

-

Nitration: Prepare a nitrating mixture of concentrated sulfuric acid (1.5 equiv.) and concentrated nitric acid (1.2 equiv.) by adding the sulfuric acid to the nitric acid at 0 °C. Add this mixture dropwise to the substrate solution, keeping the temperature below 10 °C.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup & Purification: Pour the mixture over ice, extract with an appropriate solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate. Purify by column chromatography or recrystallization to obtain pure 4-cyclopropyl-1-chloro-2-nitrobenzene.

Step B: Halogen Exchange (Halex Reaction)

-

Setup: To a flask containing spray-dried potassium fluoride (KF, 3.0 equiv.) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equiv.), add anhydrous dimethyl sulfoxide (DMSO).

-

Reaction: Add the 4-cyclopropyl-1-chloro-2-nitrobenzene (1.0 equiv.) from Step A to the mixture. Heat the reaction to 150-160 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the disappearance of the starting material by GC-MS. The reaction typically takes 4-8 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction & Purification: Extract the product with toluene or ethyl acetate. Wash the combined organic layers extensively with water to remove DMSO, followed by a brine wash. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 4-Cyclopropyl-1-fluoro-2-nitrobenzene, which should be of high purity.

References

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

Technical Support Center: Troubleshooting the Reduction of 4-Cyclopropyl-1-fluoro-2-nitrobenzene

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working on the reduction of 4-Cyclopropyl-1-fluoro-2-nitrobenzene to its corresponding aniline, 4-cyclopropyl-2-fluoroaniline. This transformation is a critical step in the synthesis of various pharmaceutical building blocks. However, the presence of three distinct functional moieties—a nitro group, a fluoro substituent, and a cyclopropyl ring—presents unique chemoselectivity challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is stalled or incomplete. I still see a significant amount of starting material by TLC/LCMS. What are the common causes and solutions?

A1: An incomplete reaction is one of the most frequent issues in the reduction of nitroarenes. The root cause typically falls into one of three categories: catalyst/reagent deactivation, insufficient equivalents of the reducing agent, or suboptimal reaction conditions.

Causality & Solutions:

-

Catalyst Inactivity (for Catalytic Hydrogenation):

-

The Problem: Palladium on carbon (Pd/C) or other heterogeneous catalysts can be pyrophoric and lose activity if improperly handled or stored.[1] Catalyst poisoning by sulfur or other impurities from reagents or glassware can also inhibit the reaction.

-

The Solution:

-

Use Fresh Catalyst: Always use fresh, high-quality catalyst from a reputable supplier.

-

Inert Handling: Handle the catalyst under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, especially when adding it to the reaction vessel.

-

Purity: Ensure all reagents and solvents are of high purity and that glassware is scrupulously clean.

-

-

-

Insufficient Reducing Agent (for Metal/Acid or Transfer Hydrogenation):

-

The Problem: The reduction of a nitro group to an amine is a six-electron process.[2] Stoichiometric methods, such as using iron powder with ammonium chloride (Fe/NH₄Cl), require a significant excess of the metal to drive the reaction to completion, accounting for any surface oxidation on the metal.

-

The Solution:

-

Increase Stoichiometry: For Fe/NH₄Cl reductions, increase the equivalents of both iron powder (typically 5-10 eq.) and the proton source (e.g., NH₄Cl, 4-8 eq.).[3]

-

Activate the Metal: Pre-treating the iron powder with dilute acid (e.g., HCl) can remove the passivating oxide layer, though this should be done with care.

-

-

-

Suboptimal Conditions:

-

The Problem: Low temperature can slow the reaction rate, while poor mixing in a heterogeneous reaction (like with Pd/C or Fe powder) can lead to mass transfer limitations.

-

The Solution:

-

Temperature: Gently heat the reaction. For Fe/NH₄Cl, refluxing in ethanol/water is common.[3] For catalytic hydrogenation, increasing the temperature to 40-50 °C can be effective, but monitor closely for side reactions.

-

Agitation: Ensure vigorous stirring to maintain good contact between the substrate and the heterogeneous catalyst or metal powder.

-

-

Q2: I'm observing significant defluorination as a byproduct. How can I preserve the C-F bond?

A2: Defluorination is a common and problematic side reaction during the reduction of fluoro-nitroaromatics, particularly under catalytic hydrogenation conditions. The choice of catalyst and reaction conditions is critical to maintaining the integrity of the carbon-fluorine bond.

Causality & Solutions:

-

Aggressive Catalyst Choice:

-

The Problem: Palladium-based catalysts are notoriously aggressive and are known to cleave carbon-halogen bonds (C-Cl, C-Br, and to a lesser extent, C-F) via hydrogenolysis.[4]

-

The Solution:

-

Switch Catalysts: Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂), are generally less prone to causing dehalogenation.[5][6] Raney Nickel can also be an alternative, but its high activity may require careful optimization.[4]

-

Avoid Catalytic Hydrogenation: The most robust solution is to switch to a non-hydrogenation method altogether. Metal-acid reductions are highly chemoselective for the nitro group in the presence of halogens.

-

-

-

Harsh Reaction Conditions:

-

The Problem: High hydrogen pressure, elevated temperatures, and prolonged reaction times in catalytic hydrogenation increase the likelihood of hydrodefluorination.

-

The Solution:

-

Milder Conditions: If using catalytic hydrogenation, operate at lower H₂ pressure (e.g., balloon pressure or 50 psi) and ambient temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.

-

Chemoselective Metal Reduction: The Fe/NH₄Cl system in a protic solvent like ethanol/water is an excellent choice as it is highly selective for the nitro group and does not typically affect aryl halides.[5][7] Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is another classic and mild option.[4][8]

-

-

Q3: My analytical data suggests the cyclopropyl ring is opening. How can I prevent this?

A3: The cyclopropyl group is a strained three-membered ring and can be susceptible to opening under certain reductive conditions, particularly those involving aggressive hydrogenation catalysts or strongly acidic media.

Causality & Solutions:

-

Hydrogenolysis on Active Catalysts:

-

The Problem: Highly active catalysts like Palladium on carbon can, under harsh conditions (high pressure/temperature), catalyze the hydrogenolysis of the cyclopropane ring.[9]

-

The Solution:

-

Optimize Hydrogenation Conditions: Use the mildest conditions possible. This includes low H₂ pressure, ambient temperature, and a shorter reaction time.

-

Change Reduction Method: This is the most effective strategy. Transfer hydrogenation using formic acid or its salts as the hydrogen source is often milder.[10][11] More reliably, metal-based reductions like Fe/NH₄Cl or Na₂S₂O₄ (sodium dithionite) do not involve conditions that typically lead to cyclopropane ring opening.[10][12][13]

-

-

-

Strongly Acidic Conditions:

-

The Problem: While less common for this specific substrate, strongly acidic conditions (e.g., concentrated HCl with Sn or Zn) can potentially protonate and open the cyclopropyl ring.

-

The Solution:

-

Q4: My TLC and LCMS show multiple spots/peaks, including some that are not the starting material or the desired product. What are these byproducts?

A4: The reduction of a nitro group proceeds through several intermediates, namely nitroso and hydroxylamine species.[2][5] These intermediates can react with each other or with the final aniline product to form dimeric condensation byproducts, such as azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds.

Causality & Solutions:

-

Incomplete Reduction Pathway:

-

The Problem: If the reduction stalls, the highly reactive nitroso and hydroxylamine intermediates can accumulate. The nitroso intermediate can react with the aniline product to form an azo compound.[5] Using certain reducing agents like LiAlH₄ on aromatic nitro compounds is known to favor the formation of azo products.[4][8]

-

The Solution:

-

Ensure Complete Reduction: Use a sufficient excess of the reducing agent and ensure optimal conditions (as described in Q1) to drive the reaction past the intermediate stages to the final amine.

-

Choose the Right Reagent: Avoid reagents known to favor intermediate products. For this substrate, catalytic hydrogenation (with a chemoselective catalyst) or metal/acid reductions (Fe/NH₄Cl, SnCl₂) are designed to produce the aniline as the final product.[4][5]

-

-

Below is a diagram illustrating the general reduction pathway and the formation of common byproducts.

Sources

- 1. chem.wisc.edu [chem.wisc.edu]

- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Sciencemadness Discussion Board - mechanism of sodium dithionite aromatic nitro reduction? - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Byproduct Identification in 4-Cyclopropyl-1-fluoro-2-nitrobenzene Reactions

Welcome to the technical support center for the analysis of 4-Cyclopropyl-1-fluoro-2-nitrobenzene and its related reaction mixtures. This guide is designed for researchers, chemists, and process development scientists who utilize this critical intermediate and need to ensure its purity and understand the reaction landscape. As a key building block in pharmaceutical and agrochemical development, controlling the purity of 4-Cyclopropyl-1-fluoro-2-nitrobenzene is paramount.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific challenges you may encounter during GC-MS analysis. We will delve into the causality behind byproduct formation and provide logical frameworks for their identification.

Core Chemical Principles: Synthesis and Analysis

4-Cyclopropyl-1-fluoro-2-nitrobenzene (MW: 181.16 g/mol , Formula: C₉H₈FNO₂) is typically synthesized via one of two primary routes. Understanding these pathways is the first step in predicting potential impurities.

-

Electrophilic Aromatic Substitution (EAS): This route involves the nitration of 1-cyclopropyl-4-fluorobenzene. A mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which then reacts with the activated aromatic ring.[1] The directing effects of the cyclopropyl and fluorine substituents are key to the final product distribution.

-

Palladium-Catalyzed Cross-Coupling: A Suzuki-Miyaura coupling reaction between a di-halogenated nitrobenzene (e.g., 4-bromo-1-fluoro-2-nitrobenzene) and cyclopropylboronic acid is another common and versatile method.[2][3] This reaction offers a different set of potential byproducts, primarily related to starting materials and catalyst-driven side reactions.